6-Azaspiro[2.6]nonan-7-one
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Overview
Description
6-Azaspiro[2.6]nonan-7-one is a spirocyclic compound with the molecular formula C₈H₁₃NO and a molecular weight of 139.2 g/mol It is characterized by a unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[2.6]nonan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone or aldehyde to form the spirocyclic structure. For example, the condensation of 1,6-diaminohexane with cyclohexanone under acidic conditions can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Azaspiro[2.6]nonan-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-Azaspiro[2.6]nonan-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the development of new materials with unique mechanical or chemical properties.
Mechanism of Action
The mechanism of action of 6-Azaspiro[2.6]nonan-7-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance binding affinity and selectivity, making it a valuable scaffold for drug design. The exact pathways involved would depend on the specific biological target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with a similar structure but different ring sizes.
2-Oxa-7-azaspiro[3.5]nonane: A structurally related compound with an additional oxygen atom in the ring system.
Uniqueness
6-Azaspiro[2.6]nonan-7-one is unique due to its specific ring structure and the presence of a nitrogen atom within the spirocyclic system. This configuration can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
6-azaspiro[2.6]nonan-7-one |
InChI |
InChI=1S/C8H13NO/c10-7-1-2-8(3-4-8)5-6-9-7/h1-6H2,(H,9,10) |
InChI Key |
DVNJLIQLKIJXLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2)CCNC1=O |
Origin of Product |
United States |
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